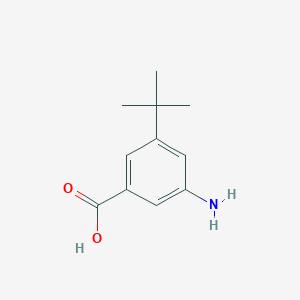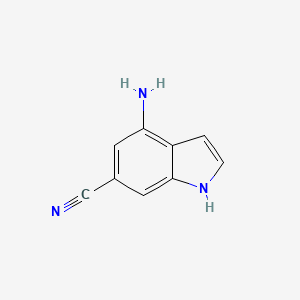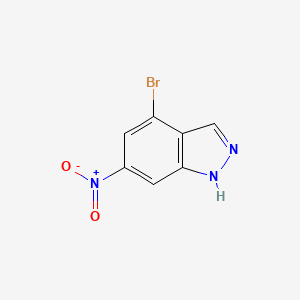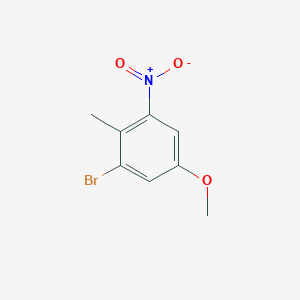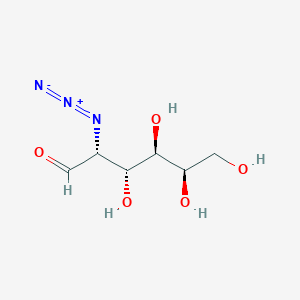
2-Azido-2-deoxy-D-galactose
Übersicht
Beschreibung
2-Azido-2-deoxy-D-galactose is a modified sugar molecule that has been the subject of various synthetic methodologies due to its relevance in the construction of biologically important glycoconjugates. The azido group at the C-2 position is a key functional group that allows for further chemical transformations, particularly useful in the stereoselective synthesis of glycosidic linkages in aminosugar derivatives .
Synthesis Analysis
The synthesis of azido-deoxy sugars, including this compound, often involves the displacement of triflate derivatives with azide anions followed by further modifications. This approach has been utilized to create a collection of methylumbelliferyl glycosides with various azido- and amino-deoxy sugar derivatives for biological screenings and library assemblies . Additionally, a more direct and efficient synthesis route has been developed for 2-azido-2-deoxy-D-glucose derivatives, which are closely related to this compound. This method involves the use of diethylaminosulfur trifluoride (DAST) to achieve the inversion of the mannose configuration to the desired glucose configuration, which is a critical step in the synthesis of 2-azido-2-deoxy sugars .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azido group at the second carbon atom, replacing the hydroxyl group and rendering the sugar deoxygenated at this position. This structural modification is significant as it imparts different chemical reactivity compared to the parent compound, D-galactose, and is pivotal for subsequent chemical reactions .
Chemical Reactions Analysis
Chemical reactions involving this compound are diverse and include the formation of glycosidic linkages and the transformation of the azido group into other functional groups. For instance, the azido group can be converted into an amino or acylamino function after glycosylation, which is a common strategy in the synthesis of aminosugar derivatives . Moreover, the azido group can participate in click chemistry reactions, which are widely used in the assembly of complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the azido functional group. This group is relatively stable under normal conditions but can be reactive under certain conditions, such as in the presence of phosphine derivatives, where it can participate in Staudinger reactions. The azido group also allows for the molecule to engage in tetrazole-catalyzed elimination reactions, as demonstrated in the conversion of 4-azido-4-deoxy-D-galactoside into 4-deoxy-D-erythro-hexos-3-ulose . The reactivity of the azido group and the deoxygenated nature of the sugar contribute to the compound's utility in synthetic chemistry, particularly in the construction of glycoconjugates with specific biological functions .
Wirkmechanismus
Target of Action
2-Azido-2-deoxy-D-galactose is a biochemical compound used in proteomics research A related compound, udp-6-azido-6-deoxy-d-galactose, has been confirmed to act as a galactotransferase substrate , suggesting that this compound may have similar targets.
Mode of Action
Given its structural similarity to glucose and other sugars, it may mimic these molecules in cellular metabolism .
Biochemical Pathways
It’s suggested that it could serve as a chemical tag for intracellular sugar chain metabolism , indicating that it may influence pathways involving sugar metabolism.
Pharmacokinetics
It’s known that the compound is soluble in dmso, meoh, and h2o , which could potentially influence its bioavailability.
Action Environment
Safety and Hazards
2-Azido-2-deoxy-D-galactose is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects . It should be stored at 0 to 8 °C and used only in a well-ventilated area .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3(1-10)5(13)6(14)4(12)2-11/h1,3-6,11-14H,2H2/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFUJRYFJTPGL-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628685 | |
| Record name | 2-Azido-2-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68733-26-6 | |
| Record name | 2-Azido-2-deoxy-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-azido-2-deoxy-D-galactose a valuable building block in oligosaccharide synthesis?
A1: this compound serves as a versatile precursor to 2-amino-2-deoxy-D-galactose (D-galactosamine), a common component of naturally occurring oligosaccharides. Its azido group can be easily converted to an acetamido group, found in D-galactosamine, after the oligosaccharide synthesis is complete [, , ].
Q2: How is this compound employed in the synthesis of complex oligosaccharides?
A2: Research demonstrates the use of this compound derivatives as both glycosyl donors and acceptors in various glycosylation reactions [, , ]. For example, its thioglycoside derivatives, activated by dimethyl(methylthio)sulfonium triflate (DMTST), can react with selectively protected L-serine derivatives to form O-glycosides, mimicking the linkage found in O-glycoproteins [].
Q3: Can you provide an example of how this compound contributes to the synthesis of biologically relevant oligosaccharides?
A3: Researchers successfully synthesized a trisaccharide representing the core-II structure of mucins using this compound []. This involved the α-glycosidic linkage of a trisaccharide, containing this compound at its reducing end, to an L-serine derivative. This highlights the potential of this building block in creating oligosaccharides for studying and understanding biological processes.
Q4: What role does the silver silicate method play in oligosaccharide synthesis involving this compound?
A4: The silver silicate method has proven effective in achieving β-glycosidic linkages between L-rhamnose and this compound []. This method enables the creation of specific glycosidic bonds, crucial for constructing well-defined oligosaccharides.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





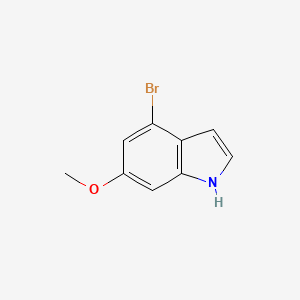


![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)
